N-(cyclopropylmethyl)-3-methylaniline
Overview
Description
N-(cyclopropylmethyl)-3-methylaniline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Mechanism of Action
- It antagonizes most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .
- The exact biochemical pathways affected by naltrexone are not fully understood. However, preclinical data suggest involvement of the endogenous opioid system .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
N-(cyclopropylmethyl)-3-methylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human prostate cancer cells, for instance, it has demonstrated cytotoxic effects, leading to programmed cell death . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce changes in the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding interaction can result in the formation of reactive intermediates, which can further interact with other biomolecules, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can affect cell viability and function over time . Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Studies have shown that the compound’s cytotoxic effects are dose-dependent, with higher doses leading to increased cell death and adverse effects on cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can further interact with other biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm or nucleus, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-11(7-9)12-8-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZXVGSLLDHBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.